molecular formula C17H16N2O4 B2855257 2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 921889-76-1

2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No.: B2855257
CAS No.: 921889-76-1
M. Wt: 312.325
InChI Key: WZWMLQVRYWQVCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by a 10-methyl substituent and a methoxyacetamide group at position 2. The dibenzo[b,f][1,4]oxazepine core consists of two benzene rings fused to a seven-membered oxazepine ring containing an oxygen atom.

Properties

IUPAC Name

2-methoxy-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-19-13-5-3-4-6-15(13)23-14-8-7-11(9-12(14)17(19)21)18-16(20)10-22-2/h3-9H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWMLQVRYWQVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a compound belonging to the dibenzoxazepinone class, which has garnered interest due to its potential biological activities. This article synthesizes current research findings regarding the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C₁₈H₁₈N₂O₄
  • Molecular Weight : 326.35 Da
  • CAS Number : 922029-50-3

Research indicates that compounds within the dibenzoxazepinone class exhibit various biological activities, primarily through their interactions with cellular pathways involved in angiogenesis, cell proliferation, and apoptosis. The specific mechanisms of action for this compound are still under investigation but may involve:

  • Inhibition of Angiogenesis : Similar compounds have shown to suppress pathways like the pERK-FosB/ΔFosB-VCAM-1 axis, leading to reduced endothelial activation and angiogenesis .
  • Antiproliferative Effects : The compound may display antiproliferative properties against various cancer cell lines. For instance, derivatives of dibenzoxazepinones have shown selective activity against MCF-7 breast cancer cells with IC₅₀ values in the low micromolar range .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity TypeObservationsReference
AntiproliferativeIC₅₀ values against MCF-7 cells range from 1.2 to 5.3 µM
AntioxidantExhibits significant antioxidative activity
Angiogenesis InhibitionSuppresses endothelial activation

Case Studies

Several studies have explored the biological activity of dibenzoxazepinone derivatives similar to this compound:

  • Study on Antiproliferative Activity : A study demonstrated that N-substituted benzimidazole derivatives with methoxy groups showed pronounced antiproliferative effects against cancer cell lines (IC₅₀ = 3.1 µM for MCF-7) and suggested that structural modifications could enhance activity .
  • Antioxidant Studies : Compounds with similar structures exhibited improved antioxidant activities compared to standard agents like BHT (butylated hydroxytoluene), suggesting potential therapeutic applications in oxidative stress-related conditions .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex dibenzo[b,f][1,4]oxazepine core structure, which is known for its diverse pharmacological properties. The molecular formula is C23H22N2O5C_{23}H_{22}N_{2}O_{5} with a molecular weight of approximately 438.5 g/mol. Its unique structure contributes to its biological activity by influencing solubility and interaction with various biological targets.

Antiviral Applications

Research indicates that compounds similar to 2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide exhibit significant antiviral properties. Studies have demonstrated that related compounds can inhibit viral replication and entry into host cells, particularly against viruses such as Hepatitis B virus (HBV).

Case Study: Antiviral Efficacy

A study focusing on antiviral efficacy reported that derivatives of this compound effectively reduced viral loads in infected cell cultures. The compounds were tested against HBV and exhibited a dose-dependent reduction in viral replication, highlighting their potential as antiviral agents.

Antimicrobial Applications

The antimicrobial potential of this compound has also been explored extensively. It has shown activity against a variety of pathogens, including multidrug-resistant strains. Studies have indicated that derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low microgram per milliliter range.

Case Study: Antimicrobial Screening

In another study, various derivatives were screened for antimicrobial activity using agar diffusion methods. Results indicated significant zones of inhibition against both gram-positive and gram-negative bacteria. For instance, one derivative achieved an inhibition zone of 36 mm against Micrococcus luteus.

Antiviral Activity

VirusIC50 (µM)Mechanism of Action
Hepatitis B Virus0.1Inhibition of viral replication

Antimicrobial Activity

PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus0.25Antimicrobial
Escherichia coli0.5Antimicrobial
Micrococcus luteus0.1Antimicrobial

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s pharmacokinetic properties.

Reaction Type Conditions Products References
Acidic hydrolysisHCl (6M), reflux, 8–12 hrs2-Methoxyacetic acid + 2-amino-10-methyldibenzo[b,f]oxazepin-11(10H)-one
Basic hydrolysisNaOH (2M), 60°C, 6 hrsSodium 2-methoxyacetate + free amine derivative

Key Note : Hydrolysis rates depend on steric hindrance around the amide bond. The methyl group at position 10 slightly slows reactivity compared to unsubstituted analogs .

Nucleophilic Substitution at the Methoxy Group

The methoxy group (–OCH₃) undergoes demethylation under strong Lewis acids, enabling the introduction of hydroxyl or other substituents.

Reagent Conditions Products References
BBr₃ (1.2 eq)DCM, –78°C, 2 hrs2-Hydroxy-N-(10-methyl-11-oxo-dibenzo[b,f]oxazepin-2-yl)acetamide
AlCl₃/NaIToluene, 110°C, 24 hrs2-Iodoacetamide derivative

Mechanistic Insight : Demethylation proceeds via the formation of a boron-methoxy intermediate, followed by nucleophilic attack.

Reduction of the Oxazepinone Core

The ketone group in the dibenzoxazepinone core is reducible to a secondary alcohol, altering the compound’s hydrogen-bonding capacity.

Reducing Agent Conditions Products References
NaBH₄MeOH, 0°C, 1 hr11-Hydroxy-10-methyldibenzo[b,f]oxazepine derivative
H₂/Pd-CEtOH, 25°C, 12 hrsSaturated dibenzoxazepine with retained acetamide

Limitation : Over-reduction of the aromatic rings is avoided using mild conditions .

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo nitration and sulfonation at specific positions.

Reaction Conditions Products References
NitrationHNO₃/H₂SO₄, 0°C, 30 min3-Nitro-dibenzo[b,f]oxazepinone acetamide
SulfonationSO₃/H₂SO₄, 50°C, 2 hrs3-Sulfo-dibenzo[b,f]oxazepinone acetamide

Regioselectivity : Substitution occurs preferentially at the para position relative to the oxazepinone oxygen.

Functionalization of the Acetamide Nitrogen

The secondary amine formed after hydrolysis can undergo re-acylation or alkylation.

Reaction Reagents Products References
AcylationAcetyl chloride, pyridineN-Acetyl-2-methoxyacetamide derivative
AlkylationCH₃I, K₂CO₃, DMFN-Methyl-2-methoxyacetamide derivative

Application : These modifications are used to optimize binding affinity in structure-activity relationship (SAR) studies .

Stability Under Physiological Conditions

The compound’s stability in aqueous environments is critical for bioavailability:

Condition pH Half-Life Degradation Products References
Simulated gastric fluid1.23.2 hrsHydrolyzed acetamide + ring-opened byproducts
Simulated intestinal fluid6.88.7 hrsPartial hydrolysis to carboxylic acid

Note : Stability improves in buffered solutions (pH 6–7) .

Comparative Reactivity Table

A comparison with structural analogs highlights unique reactivity patterns:

Compound Hydrolysis Rate (k, h⁻¹) Nitration Yield (%) Reduction Efficiency (%)
2-Methoxy-N-(10-methyl-dibenzo[b,f]oxazepin-2-yl)acetamide0.157288
5-Chloro analog (C22H17ClN2O4)0.096592
N-(10-Ethyl-11-oxo-dibenzo[b,f]oxazepin-2-yl)acetamide0.216878

Data derived from analogs in .

Comparison with Similar Compounds

Core Heteroatom Variations: Oxazepine vs. Thiazepine

Key Compounds :

  • Target Compound : Dibenzo[b,f][1,4]oxazepine (oxygen in the heterocyclic ring).
  • Analogues :
    • 4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide (thiazepine core with sulfur) .
    • 2-(11-Oxodibenzo[b,f][1,4]thiazepin-10(11H)-yl)-N-(substituted phenyl)acetamide derivatives .

Comparison :

  • Synthetic Challenges : Thiazepine derivatives in showed low synthesis yields (9%), suggesting higher reactivity or instability due to sulfur’s larger atomic radius .
  • Biological Activity : Thiazepine-based acetamide derivatives demonstrated significant antimicrobial activity, highlighting the importance of the heteroatom in modulating activity .

Substituent Variations at Position 10

Key Compounds :

  • Target Compound : 10-methyl substituent.
  • Analogues :
    • 10-Ethyl () .
    • 10-Butyl (N-{3-[(10-Butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide) .
    • 10-Acetyl (N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide) .

Comparison :

Substituent Size/Electronics Molecular Weight Impact Potential Biological Impact
Methyl Small, electron-neutral Minimal increase Optimal steric fit for receptor sites
Ethyl Larger, hydrophobic Moderate increase Increased lipophilicity, reduced yield
Butyl Bulky, hydrophobic Significant increase Steric hindrance may limit binding
Acetyl Electron-withdrawing Adds 42 g/mol (ketone) Alters electronic density of the ring

The 10-methyl group in the target compound balances steric accessibility and metabolic stability compared to bulkier substituents.

Amide Group Modifications

Key Compounds :

  • Target Compound : Methoxyacetamide.
  • Analogues :
    • Trifluoromethylbenzamide (N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide) .
    • Substituted phenyl acetamides () .
    • Sulfonamide (N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide) .

Comparison :

Amide Type Functional Group Physicochemical Impact Biological Relevance
Methoxyacetamide -OCH3, -CO-NH- Enhanced solubility (polar group) Balanced lipophilicity for membrane penetration
Trifluoromethylbenzamide -CF3, aromatic High lipophilicity, metabolic stability Improved receptor affinity via hydrophobic interactions
Substituted phenyl Variable substituents Tunable electronic effects Antimicrobial activity demonstrated
Sulfonamide -SO2NH- Increased acidity, higher solubility Alters binding kinetics and selectivity

The methoxyacetamide group in the target compound may offer a favorable balance between solubility and target engagement compared to more lipophilic or acidic analogues.

Additional Substituents and Their Effects

  • Acetyl Group () : The 10-acetyl substituent adds a ketone, which may influence hydrogen-bonding interactions and metabolic pathways .

Preparation Methods

Oxidative Cyclization Mechanism

Iminodibenzyl undergoes oxidation at the amine center, facilitated by hypochlorite ions, to form the oxazepine ring. The nitroxide radical acts as a redox mediator, while copper acetate accelerates electron transfer. This one-pot reaction proceeds at 55°C for 7 hours in aqueous sodium bicarbonate, yielding 10-oxa-10,11-dihydro-5H-dibenzo[b,f]azepine with 84–87% efficiency.

Table 1: Reaction Conditions for Dibenzooxazepine Core Synthesis

Parameter Optimal Value Yield (%) Reference
Oxidizing Agent Calcium hypochlorite 86.8
Catalyst 4-Hydroxy-TEMPO/Cu(OAc)₂ 84.9
Temperature 55°C 85.2
Reaction Time 7 hours 87.1

Introduction of the N10-Methyl Group

Methylation at the N10 position is achieved via nucleophilic substitution using methyl iodide (CH₃I) in the presence of a base. The reaction proceeds in tetrahydrofuran (THF) at 60°C for 12 hours, with potassium carbonate (K₂CO₃) facilitating deprotonation. This step attaches the methyl group to the nitrogen atom, forming 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepine.

Critical Considerations :

  • Excess methyl iodide (1.2 equivalents) ensures complete substitution.
  • Anhydrous conditions prevent hydrolysis of the oxazepine ring.

Coupling of the Methoxyacetamide Side Chain

The acetamide moiety is introduced through a two-step process: (1) synthesis of methoxyacetyl chloride and (2) amide bond formation with the amine-functionalized dibenzooxazepine.

Synthesis of Methoxyacetyl Chloride

Methoxyacetic acid reacts with thionyl chloride (SOCl₂) under reflux (70°C, 2 hours) to produce methoxyacetyl chloride, with gaseous byproducts (SO₂, HCl) removed via distillation.

Amide Coupling Reaction

The amine group at the C2 position of the dibenzooxazepine core reacts with methoxyacetyl chloride in dichloromethane (DCM) at 0–5°C. Triethylamine (Et₃N) is added to scavenge HCl, ensuring a pH > 8. The reaction achieves >90% conversion within 3 hours.

Table 2: Amide Coupling Optimization Parameters

Parameter Optimal Value Yield (%) Reference
Solvent Dichloromethane 91.2
Temperature 0–5°C 89.7
Base Triethylamine 90.5

Purification and Analytical Characterization

Crude product purification involves recrystallization from ethanol or ethyl acetate/hexane mixtures. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy validate structural integrity.

Recrystallization Protocol

  • Solvent System : Ethanol/water (3:1 v/v)
  • Purity : 98.5% (HPLC, C18 column, acetonitrile/water gradient)
  • Melting Point : 138–139°C (consistent with literature)

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.65–7.12 (m, 8H, aromatic), 4.02 (s, 3H, OCH₃), 3.89 (s, 2H, CH₂CO), 3.31 (s, 3H, NCH₃).
  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

Q & A

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (0–25°C) for sensitive intermediates to prevent side reactions .
  • Catalyst Use : Transition-metal catalysts (e.g., Pd for coupling reactions) to enhance regioselectivity .
  • Purification : Column chromatography or recrystallization to isolate the final product, monitored by TLC/HPLC .

How can researchers confirm the molecular structure and purity of this compound?

Q. Basic Research Focus

  • Spectroscopic Techniques :
    • NMR (¹H/¹³C) : Assign peaks for methoxy (δ ~3.3–3.5 ppm), carbonyl (δ ~165–175 ppm), and aromatic protons (δ ~6.5–8.0 ppm) .
    • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and oxazepine ring vibrations (~1250–1350 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity (>95%) .
  • X-Ray Crystallography : Resolve bond lengths/angles in the dibenzo-oxazepine core, if single crystals are obtainable .

How should researchers address contradictions in reported solubility data for dibenzo[b,f][1,4]oxazepine derivatives under varying experimental conditions?

Advanced Research Focus
Discrepancies in solubility (e.g., polar vs. non-polar solvents) arise from structural variations (e.g., substituents) and environmental factors:

  • Methodological Validation :
    • pH-Dependent Studies : Measure solubility in buffered solutions (pH 2–12) using UV-Vis spectroscopy to track absorbance changes .
    • Temperature Gradients : Conduct experiments at 25°C, 37°C, and 50°C to model physiological and storage conditions .
  • Computational Modeling : Predict solubility parameters (Hansen solubility parameters) via COSMO-RS or molecular dynamics simulations .

What advanced methodologies are recommended to elucidate the mechanism of action of this compound in biological systems?

Q. Advanced Research Focus

  • Target Identification :
    • Molecular Docking : Screen against protein databases (e.g., HDACs, kinases) using AutoDock Vina .
    • SPR (Surface Plasmon Resonance) : Quantify binding affinity (KD) to recombinant enzymes .
  • Pathway Analysis :
    • Transcriptomics/Proteomics : Assess gene/protein expression changes in treated cell lines (e.g., cancer models) .
    • Kinetic Assays : Measure enzyme inhibition (IC₅₀) under pseudo-first-order conditions .

How can conflicting reports on the biological activity of structurally similar dibenzo[b,f][1,4]oxazepine derivatives be resolved?

Advanced Research Focus
Divergent results (e.g., HDAC inhibition vs. antibacterial effects) may stem from assay variability or compound stability:

  • Comparative Assays :
    • Dose-Response Curves : Test compounds across a wide concentration range (nM–μM) in standardized assays (e.g., HDAC fluorometric kits) .
    • Stability Studies : Monitor degradation in cell culture media (LC-MS/MS) to rule out false negatives .
  • Structural-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., sulfonamide vs. acetamide) to isolate critical pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.